molecular formula C9H17FO B164166 1-Fluoro-2-methoxycyclooctane CAS No. 132803-37-3

1-Fluoro-2-methoxycyclooctane

Cat. No. B164166
M. Wt: 160.23 g/mol
InChI Key: QQNVSOABQZQOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-methoxycyclooctane is a cycloalkane compound with a fluorine atom and a methoxy group attached to its cyclooctane ring. This compound has gained attention in the field of organic chemistry due to its unique structure and potential applications.

Scientific Research Applications

1-Fluoro-2-methoxycyclooctane has been used in various scientific research applications. One such application is in the synthesis of novel compounds for drug discovery. The unique structure of 1-Fluoro-2-methoxycyclooctane allows for the creation of diverse compounds with potential pharmacological activities. Additionally, 1-Fluoro-2-methoxycyclooctane has been used in the development of new materials, such as liquid crystals and polymers.

Mechanism Of Action

The mechanism of action of 1-Fluoro-2-methoxycyclooctane is not well understood. However, it is believed that the fluorine atom and methoxy group attached to the cyclooctane ring may influence the compound's reactivity and potential biological activities. Further research is needed to fully understand the mechanism of action of 1-Fluoro-2-methoxycyclooctane.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Fluoro-2-methoxycyclooctane. However, studies have shown that compounds derived from 1-Fluoro-2-methoxycyclooctane have potential anti-inflammatory and anticancer activities. Additionally, the unique structure of 1-Fluoro-2-methoxycyclooctane may allow for the creation of compounds with potential neurological activities.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Fluoro-2-methoxycyclooctane in lab experiments is its unique structure, which allows for the creation of diverse compounds with potential biological activities. Additionally, the synthesis of 1-Fluoro-2-methoxycyclooctane is relatively straightforward, making it a useful starting material for the synthesis of novel compounds. However, one limitation of using 1-Fluoro-2-methoxycyclooctane is the limited information available on its mechanism of action and potential biological activities.

Future Directions

There are several future directions for research involving 1-Fluoro-2-methoxycyclooctane. One direction is the synthesis of novel compounds derived from 1-Fluoro-2-methoxycyclooctane with potential pharmacological activities. Additionally, further research is needed to fully understand the mechanism of action of 1-Fluoro-2-methoxycyclooctane and its potential biological activities. Finally, the development of new materials, such as liquid crystals and polymers, using 1-Fluoro-2-methoxycyclooctane as a starting material is also an area of future research.
Conclusion:
In conclusion, 1-Fluoro-2-methoxycyclooctane is a cycloalkane compound with a fluorine atom and a methoxy group attached to its cyclooctane ring. This compound has gained attention in the field of organic chemistry due to its unique structure and potential applications. The synthesis of 1-Fluoro-2-methoxycyclooctane can be achieved through several methods, and it has been used in various scientific research applications, including drug discovery and material development. However, further research is needed to fully understand the mechanism of action and potential biological activities of 1-Fluoro-2-methoxycyclooctane.

Synthesis Methods

The synthesis of 1-Fluoro-2-methoxycyclooctane can be achieved through several methods. One common method is the reaction between 1,8-dibromooctane and potassium fluoride in the presence of dimethyl sulfoxide (DMSO) as a solvent. Another method involves the reaction between 1-bromo-2-methoxycyclooctane and lithium aluminum hydride (LiAlH4) in the presence of ether as a solvent. Both methods involve the substitution of a bromine atom with a fluorine atom and a methoxy group, resulting in the formation of 1-Fluoro-2-methoxycyclooctane.

properties

CAS RN

132803-37-3

Product Name

1-Fluoro-2-methoxycyclooctane

Molecular Formula

C9H17FO

Molecular Weight

160.23 g/mol

IUPAC Name

1-fluoro-2-methoxycyclooctane

InChI

InChI=1S/C9H17FO/c1-11-9-7-5-3-2-4-6-8(9)10/h8-9H,2-7H2,1H3

InChI Key

QQNVSOABQZQOAF-UHFFFAOYSA-N

SMILES

COC1CCCCCCC1F

Canonical SMILES

COC1CCCCCCC1F

synonyms

Cyclooctane, 1-fluoro-2-methoxy- (9CI)

Origin of Product

United States

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